molecular formula C19H31BN2O4S B8085776 N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-Piperidineethanesulfonamide

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-Piperidineethanesulfonamide

Cat. No.: B8085776
M. Wt: 394.3 g/mol
InChI Key: HIGPQKJUDGIKNR-UHFFFAOYSA-N
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Description

N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperidineethanesulfonamide is a boronate ester derivative featuring a piperidineethanesulfonamide moiety attached to a para-substituted phenyl ring. This compound belongs to a class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal chemistry and materials science . Its structural uniqueness lies in the combination of a sulfonamide-piperidine group, which enhances solubility and modulates electronic properties, and the pinacol boronate ester, which facilitates catalytic coupling reactions.

Properties

IUPAC Name

2-piperidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31BN2O4S/c1-18(2)19(3,4)26-20(25-18)16-8-10-17(11-9-16)21-27(23,24)15-14-22-12-6-5-7-13-22/h8-11,21H,5-7,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGPQKJUDGIKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)CCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperidineethanesulfonamide typically involves the following steps:

  • Boronic Acid Derivative Formation: The starting material, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is reacted with a phenyl derivative to form the boronic acid derivative.

  • Sulfonamide Formation: The boronic acid derivative is then reacted with piperidineethanesulfonic acid to form the final compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. Advanced purification techniques such as recrystallization or chromatography are employed to achieve the desired quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the boronic acid group to a borate ester.

  • Reduction: Reduction reactions are less common but can involve the reduction of the sulfonamide group.

  • Substitution: Substitution reactions are prevalent, where the boronic acid group can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Borate Esters: Resulting from oxidation reactions.

  • Reduced Sulfonamides: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various boronic acid derivatives, which are important in organic synthesis and medicinal chemistry. Biology: It serves as a probe in biological studies to understand the role of boronic acids in biological systems. Medicine: Industry: Utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperidineethanesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, influencing enzyme activity and protein function. The sulfonamide group can interact with biological targets, modulating their activity.

Comparison with Similar Compounds

(a) N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide

  • Structural Difference : Replaces the piperidineethanesulfonamide group with a simpler methanesulfonamide moiety.
  • Impact : Reduced steric bulk and altered electronic properties may lower binding affinity in biological targets but improve reaction yields in cross-coupling. Purity is reported as ≥98.0% (T), with commercial availability from TCI America™ .
  • Applications : Primarily used as a boronate coupling partner in aryl-aryl bond formation .

(b) N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

  • Structural Difference : Substitutes the sulfonamide-piperidine group with a benzamide.
  • However, reduced solubility in nonpolar solvents limits its utility in certain reactions .

(c) 1-(Methylsulfonyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine

  • Structural Difference : Features a methylsulfonyl group directly attached to the piperidine ring rather than an ethanesulfonamide chain.
  • Impact : The shorter sulfonyl linker may enhance metabolic stability in drug candidates but reduce conformational flexibility .

(a) Reaction Yields and Conditions

  • N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide : Synthesized via iridium-catalyzed borylation of acetanilide in THF at 50°C, achieving 93% yield .
  • Target Compound : Likely synthesized under similar conditions but requires functionalization of the piperidineethanesulfonamide group, which may reduce yields due to steric hindrance.

(b) Cross-Coupling Efficiency

  • Suzuki-Miyaura Reactions : Piperidineethanesulfonamide derivatives are less commonly reported in coupling reactions compared to methanesulfonamide analogs. For example, 4-(N-isopropylsulfamoyl)phenylboronic acid achieved 44% yield in a palladium-catalyzed coupling to form a chromen-pyrazolo[3,4-d]pyrimidine hybrid .

Physicochemical Properties

Property Target Compound Methanesulfonamide Analog Benzamide Analog
Molecular Weight ~377 g/mol (estimated) 297.19 g/mol 337.23 g/mol
Solubility Moderate in polar aprotic solvents High in THF, DMSO Low in water
Thermal Stability Likely stable ≤150°C mp 118–119°C (similar morpholine derivative) Not reported
Purity (Commercial) Not commercially listed ≥98.0% (TCI America™) ≥97% (Biopharmacule)

Biological Activity

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-Piperidineethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial properties, enzyme inhibition, and interactions with biomolecules.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine moiety and a boronate ester. The presence of the dioxaborolane group is significant for its reactivity and biological interactions.

Molecular Formula

  • Molecular Formula : C₁₃H₁₉BClO₂N₃S

Structural Characteristics

  • Functional Groups : Sulfonamide, boronate ester
  • Key Features : The tetramethyl dioxaborolane enhances lipophilicity and potentially increases bioavailability.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity. A study on piperidine derivatives demonstrated moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis . Although specific data on this compound is limited, its structural analogs suggest potential effectiveness.

Enzyme Inhibition

Urease Inhibition : Compounds containing sulfonamide groups have been noted for their urease inhibitory properties. In one study, several synthesized compounds showed strong inhibitory effects against urease with IC50 values ranging from 1.13 to 6.28 µM . Given the presence of the sulfonamide moiety in this compound, it may also exhibit similar activity.

Acetylcholinesterase (AChE) Inhibition : The piperidine structure is associated with AChE inhibition. Compounds with this moiety have been evaluated for their ability to inhibit AChE effectively . This suggests that the compound could be explored for neuroprotective applications.

Binding Affinity Studies

Docking studies involving similar compounds have shown significant binding interactions with bovine serum albumin (BSA), indicating potential pharmacokinetic advantages . These findings highlight the importance of studying this compound's interactions with plasma proteins.

Case Studies

Several studies have synthesized and evaluated derivatives of boron-containing compounds:

  • Study on Antibacterial Properties :
    • Compounds derived from piperidine and oxadiazole exhibited strong antibacterial activity.
    • Notable derivatives showed IC50 values significantly lower than standard antibiotics .
  • Urease Inhibitors :
    • A series of sulfonamide derivatives were tested for urease inhibition.
    • Results indicated that modifications to the piperidine scaffold could enhance activity against urease .
  • Neuroprotective Studies :
    • Piperidine derivatives were assessed for neuroprotective effects through AChE inhibition assays.
    • Some compounds demonstrated promising results that warrant further investigation .

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